molecular formula C10H12O3 B1302517 4-Methoxy-2,5-dimethylbenzoic acid CAS No. 58106-26-6

4-Methoxy-2,5-dimethylbenzoic acid

Cat. No. B1302517
CAS RN: 58106-26-6
M. Wt: 180.2 g/mol
InChI Key: WXUIXMXEFZKIBM-UHFFFAOYSA-N
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Description

4-Methoxy-2,5-dimethylbenzoic acid is a chemical compound with the CAS Number: 58106-26-6 . It has a molecular weight of 180.2 and its IUPAC name is 4-methoxy-2,5-dimethylbenzoic acid . It is a solid substance .


Molecular Structure Analysis

The InChI code for 4-Methoxy-2,5-dimethylbenzoic acid is 1S/C10H12O3/c1-6-5-9 (13-3)7 (2)4-8 (6)10 (11)12/h4-5H,1-3H3, (H,11,12) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

4-Methoxy-2,5-dimethylbenzoic acid readily forms complexes with Mn (II), Co (II), Ni (II), Cu (II), Zn (II) and Cd (II) . It may also be used in the synthesis of 4-methoxy-2-methylbenzoates of Y (III) and lanthanides (III) (La to Lu, excluding Pm) .

Scientific Research Applications

Application in Biochemistry: Lignin Bioconversion

  • Scientific Field : Biochemistry, specifically the study of lignin bioconversion .
  • Summary of the Application : 4-Methoxy-2,5-dimethylbenzoic acid is a type of lignin-derived aromatic compound (LDAC). LDACs such as this one have one or two methoxy groups on their aromatic rings. O-demethylation to diols or phenolic hydroxyls is a key step for converting lignin-derived monomer compounds into high-value-added bioproducts .
  • Methods of Application or Experimental Procedures : The study involved engineering a hydrogen peroxide (H2O2) tunnel in a NADH-dependent cytochrome P450 monooxygenase from Rhodopseudomonas palustris, known as CYP199A4. This enabled the peroxygenase activity of CYP199A4. The engineered CYP199A4 peroxygenases were then used to explore their application potentials for O-demethylation of various methoxy-substituted benzoic acid derivatives .
  • Results or Outcomes : The engineered CYP199A4 peroxygenases showed good functional group tolerance and preferential O-demethylation at the meta- or para-position, indicating potential O-demethylation of H- and G-type lignin monomers .

Synthesis of Benzamides

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 4-Methoxy-2,5-dimethylbenzoic acid is used in the synthesis of novel benzamide compounds .
  • Methods of Application or Experimental Procedures : The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
  • Results or Outcomes : The synthesized compounds showed effective total antioxidant, free radical scavenging, and metal chelating activity. Some of them also exhibited effective antibacterial activity against different bacteria .

Synthesis of Benzoates

  • Scientific Field : Inorganic Chemistry .
  • Summary of the Application : 4-Methoxy-2,5-dimethylbenzoic acid is used in the synthesis of 4-methoxy-2-methylbenzoates of Y (III) and lanthanides (III) (La to Lu, excluding Pm) .
  • Methods of Application or Experimental Procedures : The specific methods of synthesis are not provided in the source .
  • Results or Outcomes : The synthesized benzoates of Y (III) and lanthanides (III) could have potential applications in various fields, but the specific results or outcomes are not provided in the source .

Synthesis of 4-Methoxy-2-Methylbenzoates

  • Scientific Field : Inorganic Chemistry .
  • Summary of the Application : 4-Methoxy-2,5-dimethylbenzoic acid is used in the synthesis of 4-methoxy-2-methylbenzoates of Y (III) and lanthanides (III) (La to Lu, excluding Pm) .
  • Methods of Application or Experimental Procedures : The specific methods of synthesis are not provided in the source .
  • Results or Outcomes : The synthesized benzoates of Y (III) and lanthanides (III) could have potential applications in various fields, but the specific results or outcomes are not provided in the source .

Synthesis of 4-Methoxy-2-Methylbenzoic Acid Hydrazide

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 4-Methoxy-2,5-dimethylbenzoic acid may be used to synthesize 4-methoxy-2-methylbenzoic acid hydrazide .
  • Methods of Application or Experimental Procedures : The specific methods of synthesis are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Safety And Hazards

The safety data sheet for a similar compound, Benzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

4-methoxy-2,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUIXMXEFZKIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372871
Record name 4-methoxy-2,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2,5-dimethylbenzoic acid

CAS RN

58106-26-6
Record name 4-methoxy-2,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
EH Charlesworth, L Levene - Canadian Journal of Chemistry, 1963 - cdnsciencepub.com
The products of the condensation of 5-methoxy-3-methylbenzoic acid with aqueous formaldehyde and hydrochloric acid in the presence of glacial acetic acid are dependent on the …
Number of citations: 7 cdnsciencepub.com
C Marie, NP Buu-Hoï, P Jacquignon - Journal of the Chemical Society …, 1971 - pubs.rsc.org
3-(4-Methoxy-2-methylbenzoyl)- and 3-(4-methoxy-2,5-dimethylbenzoyl)-benzo[b]thiophen underwent the Elbs reaction with rearrangment to give derivatives of benzo[b]naphtho[2,1-d]…
Number of citations: 4 0-pubs-rsc-org.brum.beds.ac.uk
P Djura, MV Sargent - Australian Journal of Chemistry, 1977 - CSIRO Publishing
New syntheses of the lichen depsidone 8-hydroxy-3-methoxy-1,4,6- trimethyl-11-oxo-11H-dibenzo-[b,e][1,4]dioxepin-7-carboxylic acid (notatic acid) (1) are described. The synthesis of 3…
Number of citations: 6 www.publish.csiro.au

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